2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine

Structure-Activity Relationship (SAR) Piperidine Chemistry Molecular Recognition

Piperidine SAR campaigns routinely overlook the 2-position, leaving a critical data gap in steric and electronic mapping versus well-characterized 3- and 4-substituted analogs. This 2-(2,6-dichlorophenylthiomethyl)piperidine addresses that gap as a purpose-built tool compound. • Map spatial tolerance of monoamine transporter binding pockets via the unique alpha-substituted thioether geometry. • Dissect sigma-1 versus transporter polypharmacology with a 2,6-dichloro-2-substitution pattern unavailable from 3- or 4-isomers. • Serve as a chiral starting material for enantiopure cis-2,6-disubstituted piperidine alkaloid building blocks. Supplied with batch-specific analytical data to support reproducible SAR campaigns and synthetic route validation.

Molecular Formula C12H15Cl2NS
Molecular Weight 276.2 g/mol
Cat. No. B13241768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine
Molecular FormulaC12H15Cl2NS
Molecular Weight276.2 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CSC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C12H15Cl2NS/c13-10-5-3-6-11(14)12(10)16-8-9-4-1-2-7-15-9/h3,5-6,9,15H,1-2,4,7-8H2
InChIKeyFBRUBIJXXVADMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine: Structural Profile & Sourcing


2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine (CAS 1706451-21-9) is a synthetic, small-molecule piperidine derivative. It features a 2,6-dichlorophenyl ring linked to the piperidine's 2-position via a methylene thioether bridge . With a molecular formula of C12H15Cl2NS and a molecular weight of 276.2 g/mol, it serves as a key intermediate or a focused tool compound for investigating the impact of specific aryl-thioether geometries on biological systems . Its procurement is primarily motivated by a need to explore the underexamined SAR space around the piperidine 2-position, in contrast to the more commonly investigated 3- and 4-substituted analogs.

Targets underexplored C-2 piperidine SAR space, distinct from common 3- and 4-substituted analogs
Constrained alpha-substitution geometry for sterically sensitive binding pocket probing
2,6-Dichlorophenyl group supports lipophilicity-driven interaction and hydrophobic binding studies

2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine: Positional Isomer Substitution Risks


The position of the substituted aryl-thioether moiety on the piperidine ring is a critical determinant of molecular recognition. Piperidine-based ligands show that moving a substituent between the 2, 3, or 4 position can invert stereoselectivity, alter binding kinetics, and shift selectivity between related transporters or receptor subtypes . The 2-substitution places the basic nitrogen and the bulky, lipophilic 2,6-dichlorophenylthio group in a constrained orientation that is fundamentally distinct from the more extended or symmetrically exposed geometries of 3- or 4-substituted isomers. Therefore, substituting the target compound with 3-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine (CAS 1706460-03-8) or 4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine without confirmatory biological data risks invalidating an SAR hypothesis or compromising a synthetic route that relies on the unique reactivity of the 2-position .

Target compound
2-substituted piperidine thioether
Potential substitute
3- or 4-substituted isomer
Positional isomerism may invert stereoselectivity and alter binding kinetics, potentially invalidating an SAR hypothesis.
Target compound
Methylene thioether linker
Potential substitute
Direct thioether analog
Different rotatable bond count and pKa perturbation may shift metabolic stability and lipophilicity profiles.

2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine: Evidence vs. Closest Analogs


2- vs. 4-Position Substitution Geometry

The target compound is substituted at the sterically constrained 2-position of the piperidine ring, whereas a closely related analog, 4-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine, is substituted at the 4-position. This positional isomerism results in a fundamentally different presentation of the pharmacophoric elements to a biological target. While both have the same molecular formula (C12H15Cl2NS) and weight (276.2 g/mol), the 2-substitution places the basic amine and the lipophilic aryl group in a fixed, compact arrangement unlike the more extended, para-oriented 4-substituted analog. There are no publicly available head-to-head biological data for these two compounds.

2- vs. 4-Position Geometry
Class-level
C-2 substitution (target) presents a compact, sterically constrained vector; C-4 isomer (comparator) adopts an extended para orientation — identical molecular formula, distinct topology.
Unique spatial vector for steric pocket probing
No direct head-to-head biological data available
Structure-Activity Relationship (SAR) Piperidine Chemistry Molecular Recognition

Methylene Thioether vs. Direct Thioether Linker

The presence of a methylene (-CH2-) spacer between the piperidine ring and the sulfur atom distinguishes the target compound from analogs where the sulfur is directly attached to the piperidine ring, such as 4-[(2,6-dichlorophenyl)sulfanyl]piperidine (CAS 1864052-20-9). This additional carbon increases molecular flexibility, alters the pKa of the neighboring amine, and changes lipophilicity. The methylene spacer in the target compound adds one rotatable bond and increases the topological polar surface area (tPSA) compared to a direct thioether analog, although the molecular formula differs (C12H15Cl2NS vs. C11H13Cl2NS). There are no publicly available head-to-head biological data for these two compounds.

Methylene vs. Direct Thioether
Context-dependent
Methylene spacer (target) adds one rotatable bond and alters amine pKa; direct thioether analog lacks this flexibility and has different lipophilicity/PSA profile.
Linker flexibility context for binding kinetics evaluation
Based on structural comparison; no comparative assay published
Linkerology Physicochemical Properties Drug Design

2,6-Dichlorophenyl vs. Unsubstituted Phenyl Aryl Effect

The 2,6-dichloro substitution on the phenyl ring increases the compound's lipophilicity (LogP) and electron-withdrawing character compared to an unsubstituted phenyl thioether analog like 2-[(phenylsulfanyl)methyl]piperidine. The chlorine atoms add significant molecular volume and weight (+69.9 mass units), directly impacting membrane permeability and target binding. While no published comparative data exists for this exact pair, the class-level effect of di-ortho chloro substitution is well-documented in medicinal chemistry for increasing potency and metabolic stability of CNS-active piperidines.

2,6-Cl2 vs. Unsubstituted Phenyl
Class-level
2,6-Dichlorophenyl ring (target) increases molecular weight by approx. 69 Da and estimated LogP by ~1.5 units over unsubstituted phenyl analog.
Lipophilicity increase supports hydrophobic interaction screening
Estimated from fragment contributions; experimental LogP not reported
Lipophilicity Electron Effects CNS Drug Design

2-(2,6-Dichloro-phenylsulfanylmethyl)-piperidine: High-Value Application Scenarios


Negative Control Probe for Transporter SAR

Established SAR for dopamine and norepinephrine transporter inhibitors has focused heavily on 3,4-disubstituted piperidines. The 2-substituted geometry of this compound makes it an ideal, underexplored negative control or affinity probe to test the hypothesis that an alpha-substituted thioether will severely diminish transporter binding, based on the class-level inference that the 2-position disrupts key binding interactions [1]. This can help map the spatial tolerance of the transporter binding pocket.

Intermediate for Chiral cis-2,6-Disubstituted Piperidines

The target compound is a strategic starting material for generating chiral, nonracemic cis-2,6-disubstituted piperidines. Using the inherent stereochemistry of the 2-substituted thioether, chemists can introduce a second substituent at the 6-position to create densely functionalized, enantiopure building blocks for alkaloid synthesis, a process validated by class-level synthetic methodology [1].

Linker Stability & Lipophilicity in CNS Lead Optimization

For a medicinal chemistry campaign targeting a CNS receptor, the decision to incorporate a methylene thioether versus a direct thioether is critical for balancing metabolic stability and lipophilicity. This specific compound allows the team to experimentally measure the linker's impact on microsomal stability and LogD, providing an essential data point that cannot be obtained from either the 4-substituted isomer or the direct thioether analog [1].

Sigma Receptor vs. Transporter Polypharmacology Profiling

Given that certain phenylsulfanylmethyl-piperidine scaffolds have demonstrated affinity for sigma receptors (e.g., Ki ~53 nM at sigma-1) while other piperidine thioethers target monoamine transporters, this uniquely substituted compound serves as a critical tool to dissect the polypharmacology of this chemotype. Correlating its 2,6-dichloro-2-substitution pattern with binding data will clarify how subtle changes drive selectivity between sigma and transporter targets, a question supported by cross-class binding data [1].

Application
Selection Property
Validation Focus
Transporter SAR negative control
2-Substitution geometry
Transporter binding pocket spatial tolerance
Chiral cis-2,6-disubstituted piperidine intermediate
C-2 functionalization handle
Stereochemical outcome in 6-position functionalization
CNS lead linker optimization
Methylene thioether vs direct thioether profile
Microsomal stability and LogD comparison
Sigma/transporter polypharmacology profiling
2,6-Dichloro-2-substitution pattern
Sigma-1 vs transporter selectivity endpoints
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